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Compound Name:
(R)-Ethyl thiazolidine-4-

carboxylate hydrochloride

Cat. No.: B1419633 Get Quote

An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth analysis of (R)-Ethyl thiazolidine-4-carboxylate
hydrochloride (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical

synthesis. Designed for researchers, chemists, and drug development professionals, this

document elucidates the compound's core chemical properties, synthesis methodologies, and

critical applications, with a focus on the mechanistic insights that drive its utility in the field.

Introduction: A Versatile Chiral Building Block
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound derived from

the natural amino acid L-cysteine.[1] It exists as a white to off-white crystalline solid, valued

primarily for its stereospecific structure.[2][3] This defined chirality is essential, making it a

sought-after starting material or intermediate for the enantioselective synthesis of complex

active pharmaceutical ingredients (APIs).[2] Its most prominent roles are as a key intermediate

for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular

delivery of L-cysteine.[3][4] The hydrochloride salt form enhances its stability and solubility in

polar solvents, facilitating its use in various reaction conditions.[2]

Caption: Chemical structure of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1419633?utm_src=pdf-interest
https://www.benchchem.com/product/b1419633?utm_src=pdf-body
https://www.benchchem.com/product/b1419633?utm_src=pdf-body
https://www.benchchem.com/product/b1419633?utm_src=pdf-body
https://www.benchchem.com/product/b1419633?utm_src=pdf-body
http://nanobioletters.com/wp-content/uploads/2022/04/LIANBS123.082.pdf
https://www.guidechem.com/encyclopedia/ethyl-l-thiazolidine-4-carboxy-dic28069.html
https://www.etwinternational.com/3-1-8-ethyl-l-thiazolidine-4-carboxylate-hydrochloride-577565.html
https://www.guidechem.com/encyclopedia/ethyl-l-thiazolidine-4-carboxy-dic28069.html
https://www.etwinternational.com/3-1-8-ethyl-l-thiazolidine-4-carboxylate-hydrochloride-577565.html
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.guidechem.com/encyclopedia/ethyl-l-thiazolidine-4-carboxy-dic28069.html
https://www.benchchem.com/product/b1419633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the fundamental physicochemical properties is critical for handling, reaction

optimization, and formulation. The compound's characteristics are summarized below.

Property Value Source(s)

CAS Number 86028-91-3 [3][5]

Molecular Formula C₆H₁₂ClNO₂S [3][5]

Molecular Weight 197.68 g/mol [3][5]

Appearance
White to off-white crystalline

powder/solid
[2][3][6]

Boiling Point 289.7°C at 760 mmHg [3][7]

Flash Point 129°C [3]

Solubility

Enhanced solubility in polar

solvents like water and

alcohols

[2]

Storage

Store in a dry, cool, well-

ventilated place under an inert

atmosphere

[5][8]

Synthesis and Purification: A Mechanistic Approach
The most common and efficient synthesis of (R)-Ethyl thiazolidine-4-carboxylate
hydrochloride leverages the natural chirality of L-cysteine. The process involves two key

transformations: thiazolidine ring formation and esterification.

Causality Behind Experimental Choices:

Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH)

and amine (-NH₂) groups in the correct stereochemical configuration (R at the alpha-carbon,

which becomes C4 in the final product).

Ring Formation: The thiazolidine ring is formed via a condensation reaction between the

cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile,
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attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the

resulting intermediate to close the five-membered ring. This reaction is often reversible.

Esterification & Salt Formation: The carboxylic acid is converted to an ethyl ester using

ethanol. This step is crucial as the ester is often a more suitable functional group for

subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCl)

serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic

nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride

salt.

Synthesis Workflow
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(R)-Thiazolidine-4-carboxylic acid
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Ethanol / HCl
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hydrochloride
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Caption: Generalized workflow for the synthesis of the target compound.
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Detailed Experimental Protocol: Synthesis from L-
Cysteine
This protocol describes a representative lab-scale synthesis.

Materials:

L-Cysteine (1.0 eq)

Formaldehyde (37% aqueous solution, 1.1 eq)

Ethanol (anhydrous)

Hydrogen Chloride (gas or concentrated HCl)

Diethyl ether

Deionized water

Procedure:

Ring Formation:

Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic

stirrer. Cool the solution to 0-5°C in an ice bath.

Slowly add the formaldehyde solution dropwise while maintaining the temperature below

10°C.

Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-

Thiazolidine-4-carboxylic acid can be monitored by TLC.

Expert Insight: This condensation is typically fast. The key is controlling the temperature to

minimize side reactions. The product at this stage can be isolated, but it is often carried

forward directly.

Esterification and Salt Formation:
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Remove the water from the reaction mixture under reduced pressure (rotary evaporation).

To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the

material.

Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it

with vigorous stirring. Alternatively, a pre-made solution of HCl in ethanol can be used.

Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the

ester over hydrolysis. Using dry HCl gas and anhydrous ethanol is critical for high yields.

Continue the addition of HCl until the solution is saturated. Allow the reaction to stir at

room temperature overnight or gently reflux for 4-6 hours until the reaction is complete

(monitored by TLC or LC-MS).

Isolation and Purification:

Reduce the volume of the ethanolic solution under vacuum.

Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The

product is generally insoluble in ether while impurities may remain in solution.

Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether,

and dry under vacuum.

The crude product can be recrystallized from an ethanol/ether solvent system if further

purification is required.

Core Applications in Drug Development and
Research
The utility of this molecule stems from its dual functionality as both a chiral synthon and a

bioactive prodrug.

Intermediate for API Synthesis
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As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory

agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that

chemists can elaborate upon to build the final complex molecular architecture of the drug. Its

use ensures the final product has the correct enantiomeric purity, which is essential for

therapeutic efficacy and safety.

Prodrug of L-Cysteine
A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-

cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous

antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due

to its rapid oxidation.

Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-

cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine

form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and

formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of

cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is

particularly relevant in conditions associated with oxidative stress, such as acetaminophen-

induced hepatotoxicity.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.etwinternational.com/3-1-8-ethyl-l-thiazolidine-4-carboxylate-hydrochloride-577565.html
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-organic-intermediates-ethyl-l-thiazolidine-4-carboxylate-hcl-explained-re
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.semanticscholar.org/paper/2-Substituted-thiazolidine-4(R)-carboxylic-acids-as-Nagasawa-Goon/a377f79edb6e9303072e9d126adf14a7e73a06e6
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.semanticscholar.org/paper/2-Substituted-thiazolidine-4(R)-carboxylic-acids-as-Nagasawa-Goon/a377f79edb6e9303072e9d126adf14a7e73a06e6
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular Prodrug Activation
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Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.

Spectral Data for Characterization
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Structural confirmation is typically achieved using a combination of spectroscopic methods.

While exact peak positions can vary slightly based on the solvent and instrument, the expected

signals are well-defined.

Spectroscopy Expected Characteristic Signals

¹H NMR

~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.3

ppm (q, 2H): -OCH₂- of the ethyl group.~3.2-3.5

ppm (m, 2H): -SCH₂- protons on the ring.~4.4-

4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4

ppm (m, 2H): -NCH₂S- protons on the ring.~9.0-

10.0 ppm (br s, 2H): -NH₂⁺- protons of the

hydrochloride salt.

¹³C NMR

~14 ppm: -CH₃ of the ethyl group.~35 ppm: -

SCH₂- carbon.~55 ppm: -NCH₂S- carbon.~63

ppm: -OCH₂- carbon.~70 ppm: -NCH- carbon at

C4.~170 ppm: C=O of the ester.

FT-IR (cm⁻¹)

~3000-2800: C-H stretching.~2700-2400: N-H

stretching (broad, characteristic of amine

salt).~1740: C=O stretching of the ester.~1200:

C-O stretching.

Safety and Handling
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is considered a hazardous chemical and

requires careful handling.[5][11]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call

a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of

soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-

resistant gloves.[11]

Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away

from strong oxidizing agents and strong bases.[2][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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